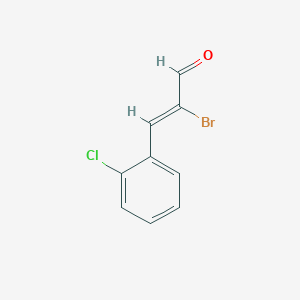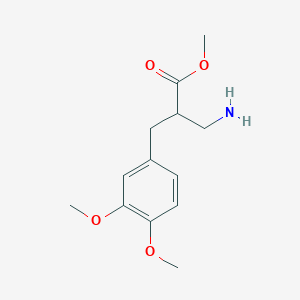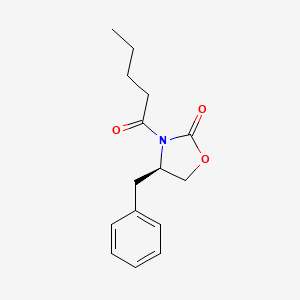
(R)-4-Benzyl-3-pentanoyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Benzyl-3-pentanoyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. Its unique structure, featuring a benzyl group and a pentanoyl side chain, contributes to its versatility and effectiveness in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyl-3-pentanoyloxazolidin-2-one typically involves the reaction of ®-phenylglycinol with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of ®-4-Benzyl-3-pentanoyloxazolidin-2-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
化学反応の分析
Types of Reactions: ®-4-Benzyl-3-pentanoyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: The benzyl and pentanoyl groups can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.
科学的研究の応用
®-4-Benzyl-3-pentanoyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is utilized in the production of fine chemicals and specialty materials, where chiral purity is essential.
作用機序
The mechanism of action of ®-4-Benzyl-3-pentanoyloxazolidin-2-one primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through the formation of diastereomeric intermediates, which can be selectively transformed into the desired enantiomers. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
(S)-4-Benzyl-3-pentanoyloxazolidin-2-one: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
4-Benzyl-3-phenyl-2-oxazolidinone: Another oxazolidinone derivative with a phenyl group instead of a pentanoyl group.
4-Benzyl-3-isopropyl-2-oxazolidinone: A derivative with an isopropyl group, used in different asymmetric synthesis reactions.
Uniqueness: ®-4-Benzyl-3-pentanoyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of both benzyl and pentanoyl groups. These features contribute to its effectiveness as a chiral auxiliary and its versatility in various chemical reactions.
特性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
(4R)-4-benzyl-3-pentanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3/t13-/m1/s1 |
InChIキー |
BQLGXGCFEVCOFV-CYBMUJFWSA-N |
異性体SMILES |
CCCCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
正規SMILES |
CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


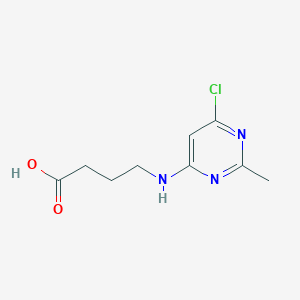
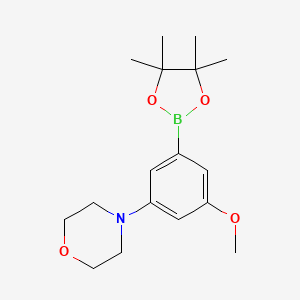
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)
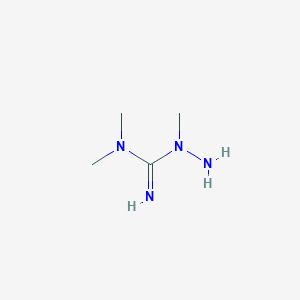


![2-(6,7-Dihydrothieno[3,2-C]pyridin-5(4H)-YL)pyridin-3-amine](/img/structure/B13348713.png)
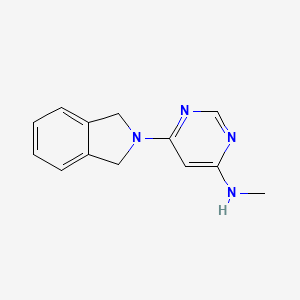
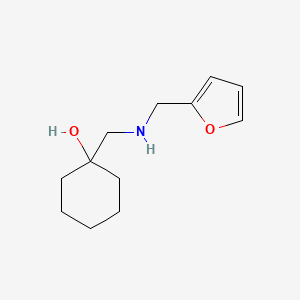
![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
